molecular formula C7H6OS B2894955 1-(Thiophen-2-yl)prop-2-en-1-one CAS No. 13191-29-2

1-(Thiophen-2-yl)prop-2-en-1-one

Cat. No. B2894955
M. Wt: 138.18
InChI Key: NNRUYUFRXMHMCU-UHFFFAOYSA-N
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Patent
US09181196B2

Procedure details

To a solution of 1-(thiophen-2-yl)-prop-2-en-1-one (8.5 g; 62 mmoles) of Example 1b in 1,2-dichloroethane (47 mL) a solution of sulphuric acid (47 mL) is added dropwise at room temperature. The mixture is then heated to 80° C. for 75 minutes. Then cooling to room temperature is carried out and the cooled liquid mass is poured in an ice bath. An extraction with dichloromethane (2×20 mL) is then carried out and the organic phase washed with a 5% NaHCO3 solution, anhydrified with sodium sulphate, filtered and concentrated under vacuum. The obtained residue is purified by chromatography on silica gel with a ligroin/ethyl acetate mixture (elution gradient from 10% to 80% ethyl acetate). After solvent removal 2.4 g of 4H-cyclopenta[b]thiophen-6(5H)-one are isolated (yellow solid; yield 28%). Rf=0.54 (ligroin/ethyl acetate 9/7 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.89 (d, 1H, ArH), 7.05 (d, 1H, ArH), 3.01 (m, 4H, CH2); 13C NMR (CDCl3) δ (ppm): 197.3, 169.0, 141.2, 140.5, 124.0, 41.2, 24.0 FT-IR (film) νmax: 3063.8, 1668.5, 1419.1, 1248.1, 960.7, 749.8 cm−1.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
[Compound]
Name
ligroin ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH:7]=[CH2:8].S(=O)(=O)(O)O>ClCCCl>[S:1]1[CH:5]=[CH:4][C:3]2[CH2:8][CH2:7][C:6](=[O:9])[C:2]1=2

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
S1C(=CC=C1)C(C=C)=O
Name
Quantity
47 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
47 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
ligroin ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then cooling to room temperature
ADDITION
Type
ADDITION
Details
the cooled liquid mass is poured in an ice bath
EXTRACTION
Type
EXTRACTION
Details
An extraction with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
the organic phase washed with a 5% NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained residue is purified by chromatography on silica gel with a ligroin/ethyl acetate mixture (elution gradient from 10% to 80% ethyl acetate)
CUSTOM
Type
CUSTOM
Details
After solvent removal 2.4 g of 4H-cyclopenta[b]thiophen-6(5H)-one
CUSTOM
Type
CUSTOM
Details
are isolated (yellow solid; yield 28%)

Outcomes

Product
Name
Type
Smiles
S1C2=C(C=C1)CCC2=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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